molecular formula C7H10N2O3 B1596544 Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 40711-34-0

Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B1596544
CAS No.: 40711-34-0
M. Wt: 170.17 g/mol
InChI Key: YMBWWRQULHMZBY-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 40711-34-0. It has a molecular weight of 170.17 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides could be obtained from the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . These could then be transformed into a variety of thiazolyl-pyrazole derivatives via their reaction with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C7H10N2O3/c1-3-12-7(11)5-4-6(10)8-9(5)2/h4H,3H2,1-2H3,(H,8,10) .

Scientific Research Applications

Selective Synthesis of Partially Hydrogenated Pyrazolo[3,4-b]pyridin-3-ones

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds are crucial for the synthesis of 1-unsubstituted analogs, highlighting its role in the development of novel heterocyclic compounds with potential pharmaceutical applications (Lebedˈ et al., 2012).

Corrosion Inhibition for Industrial Applications

Derivatives of this compound have been investigated for their corrosion inhibition properties on mild steel, relevant for industrial pickling processes. These studies utilize gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy to demonstrate the compound's efficacy in preventing metal corrosion, indicating its importance in industrial applications (Dohare et al., 2017).

Development of Metal Coordination Polymers

Ethyl 3-methyl-1H-pyrazole-4-carboxylate has been used to synthesize new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which, in turn, were used to assemble Zn(II) and Cd(II) coordination polymers. These materials exhibit interesting structural, thermal, and luminescent properties, contributing to the field of material science and offering insights into the development of advanced functional materials (Cheng et al., 2017).

Facile Synthesis of N-fused Heterocycles

An efficient synthesis route has been found for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process highlights the compound's role in facilitating the preparation of N-fused heterocycles, crucial for pharmaceutical research and development (Ghaedi et al., 2015).

Synthesis and Characterization in Material Science

The compound has been synthesized and characterized, revealing its potential in material science, particularly in the synthesis of organic compounds with specific structural and electronic properties. Studies include single crystal X-ray diffraction and DFT calculations, providing a foundation for further exploration of its applications in developing new materials (Viveka et al., 2016).

Properties

IUPAC Name

ethyl 2-methyl-5-oxo-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-6(10)8-9(5)2/h4H,3H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBWWRQULHMZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348665
Record name ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40711-34-0
Record name Ethyl 2,5-dihydro-2-methyl-5-oxo-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40711-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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